1,4-Bis(bromodiphenylmethyl)benzene
Description
Molecular Design and Structural Implications
The molecular structure of 1,4-bis(bromodiphenylmethyl)benzene consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with bromodiphenylmethyl groups. This arrangement gives the molecule a distinct, somewhat linear and rigid backbone, while the diphenylmethyl groups add significant steric bulk.
The structural properties of similar bis-substituted benzene derivatives have been the subject of detailed crystallographic studies. For instance, in the related compound 2,3-bis(bromomethyl)-1,4-diphenylbenzene, the terminal phenyl groups are twisted relative to the central benzene ring. researchgate.net This twisting is a common feature in such molecules, arising from the steric hindrance between the bulky substituents. The crystal structure of this analog is stabilized by intermolecular π–π stacking interactions. researchgate.net
In another example, 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives exhibit different packing interactions depending on the length of the alkoxy chain. mdpi.com Shorter chains lead to C–Br...π(arene) interactions, while longer chains result in a combination of C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking. mdpi.com These studies on analogous compounds provide insights into the potential intermolecular interactions and solid-state packing of this compound.
| Property | Value |
| CAS Number | 205180-53-6 |
| Molecular Formula | C32H24Br2 |
| Molecular Weight | 568.34 g/mol |
| Data sourced from BLD Pharm bldpharm.com |
Significance in Advanced Organic Synthesis and Materials Chemistry
Bis-substituted benzene derivatives are valuable intermediates in organic synthesis and materials science. For example, 1,4-bis(chlorodimethylsilyl)benzene is a precursor for polysilanes, which have potential applications in optoelectronics and as precursors for silicon carbide ceramics. ontosight.ai Similarly, dihalo-p-xylenes are widely used in polymer science and as synthons for creating –CH2–C6H4–CH2– linkages in various chemical structures. researchgate.net The reactivity of the halogen atoms in these compounds allows for their use in forming new carbon-carbon and carbon-heteroatom bonds.
The synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes, which are key starting materials for various applications, has been achieved through methods like Diels-Alder cycloadditions and C-H activation reactions. nih.gov These functionalized benzenes can then undergo further reactions, such as Suzuki and Stille couplings, to create more complex molecules. nih.gov
In the realm of materials chemistry, derivatives like 1,4-bis(phenylethynyl)benzenes (BPEBs) have been investigated for their use in liquid crystal compositions. The thermal properties of these materials, such as their melting and clearing points, are highly dependent on their molecular and electronic structures. nih.gov
Research Trajectories for Bis-Substituted Benzene Derivatives
Current research on bis-substituted benzene derivatives is exploring several promising avenues. One area of focus is the development of new catalytic systems for the site-selective functionalization of polyhalogenated benzenes. rsc.org This would provide a general and complementary approach to existing substrate-controlled methods. rsc.org
Another active area of research involves the design and synthesis of bis-substituted benzenes with specific biological activities. For example, crescent-shaped meta-substituted benzene derivatives have been identified as a new class of non-nucleoside ribonuclease A inhibitors. nih.gov Additionally, 1,4-bis(arylsulfonamido)benzene derivatives are being investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction, which is a target for therapies against chronic inflammatory diseases. nih.gov
The exploration of novel molecular architectures containing bis-substituted benzene cores also continues. For instance, hexaferrocenylbenzene, where all six positions on a benzene ring are substituted with ferrocenyl groups, has been synthesized and structurally characterized. wikipedia.org This research into highly substituted and sterically crowded molecules pushes the boundaries of synthetic chemistry and provides insights into the fundamental properties of these unique compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
205180-53-6 |
|---|---|
Molecular Formula |
C32H24Br2 |
Molecular Weight |
568.3 g/mol |
IUPAC Name |
1,4-bis[bromo(diphenyl)methyl]benzene |
InChI |
InChI=1S/C32H24Br2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
InChI Key |
IZDNRYKJWZGODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis Bromodiphenylmethyl Benzene
Precursor Synthesis and Functionalization Strategies
The journey to synthesizing 1,4-Bis(bromodiphenylmethyl)benzene begins with the careful construction of its molecular backbone. A key precursor for this synthesis is 1,4-bis(diphenylmethyl)benzene. The synthesis of this precursor often involves Friedel-Crafts-type reactions, where benzene (B151609) or a substituted derivative is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
One common strategy involves the reaction of 1,4-bis(chloromethyl)benzene (B146612) with an excess of benzene in the presence of a catalyst like aluminum chloride. This electrophilic substitution reaction attaches two diphenylmethyl groups to the central benzene ring. The efficiency of this step is crucial as it lays the foundation for the final product.
Alternatively, a convergent synthesis approach can be employed. This involves the preparation of a diphenylmethyl Grignard or organolithium reagent, which is then reacted with a 1,4-dihalo-benzene in a cross-coupling reaction, often catalyzed by a transition metal complex such as palladium or nickel. This method can offer greater control over the final structure and may lead to higher yields.
Functionalization strategies for the precursor are designed to facilitate the subsequent bromination step. The primary focus is on the two methyl groups of the diphenylmethyl moieties, as these are the sites for bromination. The reactivity of these benzylic positions is inherently enhanced due to the stabilizing effect of the adjacent phenyl groups on any radical or cationic intermediates formed during the reaction. libretexts.org
Bromination Pathways for Benzene-Substituted Methyl Groups
The introduction of bromine atoms at the benzylic positions of the precursor is a critical transformation in the synthesis of this compound. This is typically achieved through bromination reactions that proceed via a radical mechanism.
Radical Bromination Techniques
Radical bromination is a well-established method for the selective halogenation of benzylic C-H bonds. libretexts.org The reaction is typically initiated by light (photobromination) or a radical initiator, such as azobisisobutyronitrile (AIBN). gla.ac.uk The most commonly used brominating agent for this purpose is N-bromosuccinimide (NBS). manac-inc.co.jpchemistrysteps.com
NBS is favored because it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions, such as electrophilic aromatic substitution on the phenyl rings. chemistrysteps.com The reaction mechanism, known as the Wohl-Ziegler reaction, involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. manac-inc.co.jp This radical then abstracts a hydrogen atom from the benzylic position of the diphenylmethyl group, forming a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This benzylic radical then reacts with a molecule of Br2 (formed in situ from the reaction of HBr with NBS) to yield the desired brominated product and another bromine radical, thus propagating the radical chain reaction. manac-inc.co.jp
A study on the bromination of diphenylmethane (B89790) derivatives demonstrated the use of NBS under different conditions to achieve varying degrees of bromination. nih.govtandfonline.comtandfonline.comresearchgate.net
Selective Bromination Approaches
Achieving selective mono-bromination at each benzylic position to form this compound without over-bromination can be challenging. scientificupdate.com Several strategies can be employed to enhance selectivity.
One approach is the careful control of reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents. For instance, using a slight excess of NBS can help ensure complete bromination of both methyl groups. Another strategy involves the use of specific solvents. Dichloromethane has been shown to be an effective solvent for photo-initiated benzylic bromination with NBS, leading to improved yields of the desired product. gla.ac.uk
In cases where over-bromination occurs, a reductive debromination step can be employed to selectively remove excess bromine atoms. scientificupdate.com For example, a mixture of mono- and di-brominated products can be treated with a reducing agent like diethyl phosphite (B83602) in the presence of a base to convert the over-brominated species back to the desired mono-brominated product. scientificupdate.com
Furthermore, the choice of the brominating agent can influence selectivity. While NBS is common, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a Lewis acid catalyst such as ZrCl4 have been used to prevent competing aromatic ring bromination. scientificupdate.com
Multistep Synthesis Optimization and Scale-Up
Key parameters for optimization include reaction temperature, concentration of reactants, choice of catalyst and solvent, and reaction time. For instance, in the Friedel-Crafts alkylation step, the ratio of the Lewis acid catalyst to the reactants can significantly impact the yield and purity of the precursor. Similarly, in the bromination step, controlling the rate of addition of the brominating agent and the intensity of light irradiation (in photobromination) can minimize the formation of byproducts. google.com
Telescoping, or combining multiple reaction steps without isolating the intermediates, can significantly reduce waste and improve efficiency. nih.gov For the synthesis of this compound, it might be possible to perform the bromination reaction directly on the crude product of the precursor synthesis, thereby eliminating a purification step. However, this requires careful consideration of the compatibility of the reagents and solvents used in each step.
Scaling up the synthesis from a laboratory scale to a pilot or industrial scale presents its own set of challenges. Heat and mass transfer become more critical, and the safety aspects of handling large quantities of reactive chemicals must be addressed. Continuous flow chemistry is an increasingly popular approach for scaling up reactions, as it offers better control over reaction parameters and can improve safety and efficiency. nih.gov
Purification and Isolation Techniques
After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, byproducts, and residual reagents. The choice of purification technique depends on the physical and chemical properties of this compound and the impurities present.
Crystallization is a common and effective method for purifying solid organic compounds. biosynth.com The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the desired compound to crystallize out, leaving the impurities in the solution. The choice of solvent is critical for successful crystallization.
Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. This method is particularly useful for separating complex mixtures or for removing impurities with similar solubility to the product.
For halogenated hydrocarbons like this compound, other purification methods such as extractive distillation or treatment with activated carbon can also be considered to remove specific impurities. desotec.comgoogle.com The purity of the final product is typically assessed using analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Reaction Mechanisms and Chemical Transformations of 1,4 Bis Bromodiphenylmethyl Benzene
Nucleophilic Substitution Reactions at Bromine Centers
The most prominent feature of 1,4-Bis(bromodiphenylmethyl)benzene is the presence of two tertiary benzylic bromide functionalities. The carbon-bromine bond in these diphenylmethyl units is highly susceptible to nucleophilic attack, a reactivity enhanced by the exceptional stability of the resulting carbocation intermediate. This intermediate is a diphenylmethyl (benzhydryl) cation, where the positive charge is extensively delocalized over the two attached phenyl rings, as well as the central benzene (B151609) ring system.
This inherent stability facilitates nucleophilic substitution reactions (S_N1 type) with a wide range of nucleophiles. The bulky nature of the diphenylmethyl groups provides significant steric hindrance, which further favors a unimolecular pathway over a bimolecular (S_N2) one.
Common nucleophilic substitution reactions include:
Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) readily replaces both bromine atoms to yield 1,4-bis(azidodiphenylmethyl)benzene. This diazide is a valuable intermediate for introducing nitrogen-containing functionalities or for use in "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition, to form bis-triazole compounds.
Hydroxylation: Hydrolysis, typically using aqueous bases or silver oxide in aqueous acetone, leads to the formation of the corresponding diol, 1,4-bis(hydroxydiphenylmethyl)benzene.
Alkoxylation: Treatment with alcohols or alkoxides results in the formation of bis-ethers. For example, reacting the compound with methanol (B129727) or sodium methoxide (B1231860) would yield 1,4-bis(methoxydiphenylmethyl)benzene.
Amination: Reaction with primary or secondary amines can produce complex secondary or tertiary amines. For instance, the synthesis of N,N′-Bis(diphenylmethyl)benzene-1,4-diamine showcases the substitution of a related precursor with amines. nih.gov
These substitution reactions are foundational for modifying the compound's structure and introducing new functional groups, thereby creating precursors for more complex molecular systems.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1,4-Bis(azidodiphenylmethyl)benzene |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 1,4-Bis(hydroxydiphenylmethyl)benzene |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1,4-Bis(methoxydiphenylmethyl)benzene |
| Amine (RNH₂) | Ammonia (NH₃) | 1,4-Bis(aminodiphenylmethyl)benzene |
Radical Formation and Reactivity
Beyond its ionic reaction pathways, this compound is an excellent precursor for generating stable carbon-centered radicals.
Generation of Stable Organic Radicals
Homolytic cleavage of the carbon-bromine bonds can be initiated by thermal, photochemical, or chemical means (e.g., using organotin hydrides or reducing metals). This process generates a highly stabilized diradical species: the 1,4-bis(diphenylmethyl)benzene diradical.
The stability of each radical center is exceptional due to the extensive resonance delocalization of the unpaired electron across the two geminal phenyl rings. This delocalization significantly lowers the energy of the radical, making it more persistent and less prone to immediate, uncontrolled side reactions compared to simpler benzylic radicals. The stability is analogous to that of the triphenylmethyl (trityl) radical, a classic example of a stable organic radical.
Intermolecular and Intramolecular Radical Processes
Once formed, this diradical can participate in various radical-mediated processes. In the absence of other trapping agents, the radical centers can engage in:
Intermolecular Coupling: The radical centers on different molecules can combine, leading to the formation of oligomeric or polymeric materials. The resulting polymers would feature long hydrocarbon backbones composed of repeating tetraphenylethylene-like units linked by phenylene spacers.
Intramolecular Reactions: While less likely due to the distance between the radical centers across the central benzene ring, intramolecular cyclization is a theoretical possibility under specific conformational conditions, though it would lead to highly strained structures.
Radical Trapping: In the presence of radical scavengers or other reactive species (e.g., oxygen, alkenes), the diradical can be trapped to form new functionalized molecules. For example, reaction with oxygen could lead to the formation of peroxides and subsequently other oxygenated products.
The generation of such stable diradicals makes this compound a candidate for applications in materials science, such as in the development of organic magnetic materials or as a radical initiator for polymerization processes.
Cross-Coupling Reactions and Polymerization Pathways
The two benzylic bromide groups of this compound allow it to function as a bifunctional monomer or cross-linking agent in various polymerization and cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: Although benzylic halides can be challenging substrates, they can participate in cross-coupling reactions like the Suzuki-Miyaura libretexts.orgyoutube.comscielo.brresearchgate.netnih.govmdpi.com, Stille, or Sonogashira couplings under appropriate catalytic conditions. Reaction of this compound with two equivalents of an organoboron reagent (in a Suzuki coupling) would yield a highly substituted aromatic compound. For example, coupling with phenylboronic acid would produce 1,4-Bis(triphenylmethyl)benzene.
Polymerization: The bifunctional nature of the molecule makes it an ideal building block (an A₂-type monomer) for step-growth polymerization.
Polycondensation: Reaction with a dinucleophile, such as a bis-amine or a diol, can lead to the formation of polyamines or polyethers through repetitive nucleophilic substitution.
Wurtz-type Coupling: Reductive coupling of the C-Br bonds using a reducing agent like sodium or zinc can lead to the formation of a hydrocarbon polymer, poly(tetraphenylethylene-p-phenylene). This polymerization proceeds via a radical or organometallic intermediate.
The rigid and bulky nature of the repeating unit derived from this compound would be expected to produce polymers with high thermal stability, high glass transition temperatures, and interesting photophysical properties, albeit likely with poor solubility.
Electrophilic Aromatic Substitution on the Central Arene Moiety
While the reactivity of the benzylic positions is dominant, the aromatic rings of this compound can, in principle, undergo electrophilic aromatic substitution (EAS). savemyexams.combyjus.com The primary focus here is on the central benzene ring, as the pendant phenyl groups are electronically less distinct.
The two bromodiphenylmethyl substituents on the central ring are electron-withdrawing via induction due to the electronegativity of the bromine atom, yet they can also be considered bulky alkyl-type groups. Such groups are typically deactivating towards electrophilic attack and are ortho, para-directing. In this molecule, the para positions are already occupied by the substituents themselves. Therefore, any electrophilic attack would be directed to the four available ortho positions.
However, the immense steric bulk of the two bromodiphenylmethyl groups presents a major obstacle to the approach of an electrophile. This steric hindrance would significantly retard the rate of any potential EAS reaction on the central ring. Reactions like nitration or Friedel-Crafts alkylation/acylation would likely require harsh conditions and may proceed with very low yields, if at all. researchgate.netlibretexts.org If substitution does occur, it would be expected at one of the four equivalent positions ortho to the existing substituents. The pendant phenyl rings, being less sterically encumbered, might be more susceptible to EAS, although the benzylic bromide's deactivating inductive effect would still be felt.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Spectral Assignment
The proton (¹H) and carbon-13 (¹³C) NMR spectra of 1,4-Bis(bromodiphenylmethyl)benzene provide fundamental information about its symmetric structure.
In the ¹H NMR spectrum, protons attached to aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm. libretexts.org For analogous structures like p-bis(bromomethyl)benzene, the benzylic protons (Ph-CH ₂-Br) appear as a singlet around 4.48 ppm, and the aromatic protons also show a singlet at approximately 7.37 ppm, indicative of the symmetrical nature of the para-substituted ring. rsc.org Similarly, for this compound, the methine proton (Ph₂-CH -Br) is expected to show a characteristic chemical shift.
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Aromatic carbons typically absorb in the 120-150 ppm range. libretexts.org In a related compound, p-bis(bromomethyl)benzene, the benzylic carbon (Ph-C H₂-Br) resonates at 33.0 ppm, while the aromatic carbons show signals at 129.6 ppm and 138.1 ppm. rsc.org For this compound, distinct signals are expected for the methine carbon, the quaternary aromatic carbon attached to the methine group, and the other aromatic carbons in both the central benzene (B151609) ring and the phenyl substituents.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 6.0 - 6.5 | Singlet | Methine proton (-CH(Br)Ph₂) |
| ¹H | ~ 7.2 - 7.5 | Multiplet | Aromatic protons |
| ¹³C | ~ 60 - 70 | Methine carbon (-C H(Br)Ph₂) | |
| ¹³C | ~ 125 - 145 | Aromatic carbons |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are invaluable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak ([M]⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of this compound under EI conditions would likely proceed through the loss of a bromine atom to form a stable carbocation. Subsequent fragmentation steps could involve the loss of a phenyl group or cleavage of the central benzene ring. The observation of a peak corresponding to the diphenylmethyl cation ([C₁₃H₁₁]⁺) would be a strong indicator of the proposed structure.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Formula |
| 618, 620, 622 | Molecular Ion ([M]⁺) | [C₃₂H₂₄Br₂]⁺ |
| 539, 541 | [M - Br]⁺ | [C₃₂H₂₄Br]⁺ |
| 462 | [M - 2Br]⁺ | [C₃₂H₂₄]⁺ |
| 167 | Diphenylmethyl cation | [C₁₃H₁₁]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration will likely be observed in the lower frequency region of the spectrum, typically below 700 cm⁻¹. The substitution pattern on the benzene rings can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a para-substituted benzene ring, a strong absorption band is typically observed between 800 and 850 cm⁻¹. spectrabase.comnist.gov
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For this compound, the symmetric "breathing" mode of the benzene rings would be expected to produce a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. The C-Br stretching vibration may also be observable. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. chemicalbook.com
Table 3: Summary of Key Vibrational Spectroscopy Data
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |
| FT-IR | 3100-3000 | Aromatic C-H Stretch |
| FT-IR | 1600-1450 | Aromatic C=C Stretch |
| FT-IR/Raman | < 700 | C-Br Stretch |
| FT-IR | 800-850 | p-Disubstituted Benzene Out-of-Plane Bend |
| Raman | ~1000 | Benzene Ring Breathing Mode |
Electronic Spectroscopy
Electronic spectroscopy, which includes Ultraviolet-Visible (UV-Vis) absorption spectroscopy, investigates the electronic transitions within a molecule upon absorption of electromagnetic radiation. It is a fundamental technique for characterizing conjugated systems.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds, the most significant transitions are typically π → π* transitions. The absorption maxima (λmax) and the intensity of absorption (molar absorptivity, ε) are characteristic of a molecule's electronic structure.
For a molecule like this compound, one would expect its UV-Vis spectrum to be dominated by the electronic transitions of the substituted benzene ring and the phenyl groups. The central benzene ring is substituted at the 1 and 4 positions with bulky bromodiphenylmethyl groups. This substitution pattern and the presence of multiple phenyl rings would likely lead to a complex spectrum with several absorption bands. The benzene ring itself exhibits characteristic absorptions, which are influenced by substitution. spectrumchemical.com The presence of auxochromic groups can shift these absorption bands to longer wavelengths (a bathochromic or red shift). chemeo.com
In the case of this compound, the diphenylmethyl moieties would extend the π-conjugated system, which generally results in a red shift of the absorption maxima compared to unsubstituted benzene. However, steric hindrance between the bulky substituents could lead to a non-planar arrangement of the phenyl rings, which might, in turn, affect the extent of π-conjugation and the position of the absorption bands.
Data Table:
Specific experimental UV-Vis absorption data for this compound, including absorption maxima (λmax) and molar absorptivity (ε) values, are not available in the reviewed scientific literature. Therefore, a data table of its UV-Vis absorption properties cannot be provided.
Detailed Research Findings:
A thorough search of scientific databases has not revealed any published research articles detailing the experimental UV-Vis absorption spectrum of this compound. Studies on structurally related but different compounds, such as 1,4-bis(phenylethynyl)benzene, have been conducted to understand the photophysical properties of conjugated systems, but this data cannot be directly extrapolated to the target compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electrons
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as radicals, radical ions, and triplet states. The technique is based on the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field.
For a molecule like this compound, EPR spectroscopy would be relevant if the molecule were to be converted into a radical species, for example, through oxidation to a radical cation or by homolytic cleavage of a bond to form a neutral radical. The resulting EPR spectrum would provide information about the g-factor, which is characteristic of the electronic environment of the unpaired electron, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N, ³¹P) and provide information about the delocalization of the unpaired electron within the molecule.
If this compound were to form a radical cation, the unpaired electron would likely be delocalized over the π-system of the central benzene ring and the attached phenyl groups. The EPR spectrum would be expected to show a complex pattern of hyperfine couplings to the various protons on the aromatic rings. The magnitude of these couplings would indicate the spin density distribution across the molecule.
Data Table:
No experimental EPR spectroscopic data, such as g-factors or hyperfine coupling constants, for any radical species derived from this compound have been reported in the scientific literature. Consequently, a data table of its EPR parameters cannot be compiled.
Detailed Research Findings:
There are no available research findings that describe the generation and subsequent EPR spectroscopic characterization of radical species derived from this compound. While EPR spectroscopy is a powerful tool for studying frustrated radical pairs and other radical species, no such studies have been published for the specific compound .
Solid State Structural Analysis Via Crystallography
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing
A single-crystal X-ray diffraction study would be the definitive method to determine the precise three-dimensional structure of 1,4-Bis(bromodiphenylmethyl)benzene. This analysis would provide key data points, which would be organized into a crystallographic data table.
Illustrative Table of Expected Crystallographic Data:
| Parameter | Expected Information |
| Formula | C₃₂H₂₄Br₂ |
| Molecular Weight | 568.34 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | A specific notation (e.g., P2₁/c) that describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c in Å) and the angles between them (α, β, γ in °). These parameters define the size and shape of the repeating unit in the crystal. |
| Volume (V) | The volume of the unit cell, calculated from its dimensions (in ų). |
| Z | The number of molecules per unit cell. |
| Density (calculated) | The theoretical density of the crystal (in g/cm³). |
From the atomic coordinates generated by SCXRD, it would be possible to determine specific bond lengths, bond angles, and torsion angles within the this compound molecule. This would reveal the precise geometry of the central benzene (B151609) ring, the tetrahedral arrangement around the central carbon atoms of the diphenylmethyl groups, and the orientation of the bromine atoms.
Analysis of Intermolecular Interactions
The packing of molecules in a crystal is governed by a variety of non-covalent interactions. For a molecule like this compound, several types of intermolecular forces would be anticipated and could be analyzed in detail if crystallographic data were available.
π-π Stacking: The presence of multiple phenyl rings suggests that π-π stacking interactions would likely play a significant role in the crystal packing. An analysis would involve measuring the distances between the centroids of adjacent phenyl rings and the angles between their planes to characterize the geometry of these interactions (e.g., face-to-face or offset).
Halogen Bonding: The bromine atoms in the molecule could participate in halogen bonding, where the bromine atom acts as an electrophilic species interacting with a nucleophilic region on an adjacent molecule. The distances and angles of these Br···X contacts (where X could be another bromine or a π-system) would be crucial in identifying and quantifying these interactions.
Illustrative Table of Potential Intermolecular Interactions:
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| π-π Stacking | ||||
| Halogen Bonding | ||||
| C-H···π Interactions |
Conformational Analysis in the Crystalline State
The flexibility of the this compound molecule is primarily due to the rotation around the C-C single bonds connecting the central benzene ring to the bromodiphenylmethyl groups and the rotation of the phenyl rings themselves. An SCXRD study would provide a snapshot of the molecule's conformation in the solid state.
Key conformational parameters, such as the torsion angles defining the orientation of the two bromodiphenylmethyl moieties relative to the central benzene ring, would be determined. This would reveal whether the molecule adopts a symmetric or asymmetric conformation in the crystal and how the bulky diphenylmethyl groups are arranged to minimize steric hindrance. The twisting of the individual phenyl rings within the diphenylmethyl groups would also be quantifiable.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1,4-Bis(bromodiphenylmethyl)benzene. These computational methods offer a detailed view of its electronic landscape and predictive power for its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals in this compound dictate its behavior in chemical reactions. The HOMO is typically located on the electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, marking sites for nucleophilic attack. For benzene (B151609) and its derivatives, the π-system of the aromatic ring plays a central role in the FMOs. youtube.com The large π-conjugated system in this compound suggests a relatively small HOMO-LUMO gap, which has implications for its electronic and optical properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict these frequencies with good accuracy, aiding in the interpretation of experimental spectra. nih.gov
Excited State Calculations and Photophysical Pathway Elucidation
Time-dependent DFT (TD-DFT) is a common method for investigating the excited states of molecules. nih.govresearchgate.net For compounds with extended π-systems like this compound, understanding the nature of electronic transitions, excited state geometries, and potential energy surfaces is crucial for elucidating their photophysical properties, such as absorption and fluorescence. researchgate.netnih.gov Investigations into related molecules have shown that factors like solvent polarity and temperature can influence the photophysical pathways. nih.gov The study of excited-state intramolecular processes, such as proton transfer or conformational changes, can reveal complex deactivation pathways of the excited state. mdpi.com
Mechanistic Studies of Reaction Intermediates and Transition States
Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states and intermediates. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbons, computational studies can provide activation energies and reaction profiles. This helps in understanding the kinetics and thermodynamics of the process. For example, the stability of potential carbocation intermediates formed by the departure of a bromide ion can be assessed computationally.
Spin Density Distribution Analysis in Radical Species
If this compound were to form a radical species, for instance, through homolytic cleavage of a C-Br bond, the distribution of the unpaired electron (spin density) would be of significant interest. DFT calculations can map the spin density across the molecule, identifying the atoms where the radical character is most pronounced. This information is vital for understanding the reactivity and stability of the radical. The extended π-system of the molecule would likely play a key role in delocalizing the spin density, thereby stabilizing the radical.
Applications of 1,4 Bis Bromodiphenylmethyl Benzene in Functional Materials Science
Building Blocks for Organic Electronic and Optoelectronic Devices
Precursors for Organic Semiconductors
There is no available research data demonstrating the use of 1,4-Bis(bromodiphenylmethyl)benzene as a precursor for organic semiconductors. The synthesis of conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives, typically involves precursor routes like the Gilch or Wessling polymerizations starting from less sterically hindered monomers, such as substituted 1,4-bis(halomethyl)benzenes. wikipedia.org The bulky diphenylmethyl bromide groups on this compound would likely present significant challenges for the formation of the necessary reactive intermediates and subsequent chain growth required for polymerization.
Design of Molecular Magnets and Spintronic Materials
Investigation of Spin-Spin Interactions
There are no published investigations into spin-spin interactions within molecules or materials derived from this compound. Such studies are fundamental to the development of molecular magnets but have not been performed on derivatives of this specific compound.
Development of Photochromic and Photomagnetic Systems
No research could be located that describes the development or study of photochromic or photomagnetic systems based on this compound.
Synthesis of Advanced Polymeric Architectures
The bifunctional nature of this compound, with its two reactive bromine sites, makes it a valuable monomer for the creation of sophisticated polymer structures. The bulky diphenylmethyl groups impart unique steric and electronic properties to the resulting polymers, influencing their solubility, thermal stability, and photophysical behavior.
Monomer for Functional Polymers
As a monomer, this compound can participate in various polymerization reactions to yield polymers with a range of functionalities. The presence of the bromine atoms allows for reactions such as Suzuki or Stille coupling, enabling the incorporation of this unit into conjugated polymer backbones. These polymers are of particular interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the tetraphenylethylene-like core can induce aggregation-induced emission (AIE) characteristics.
The steric hindrance provided by the two diphenylmethyl groups can prevent strong intermolecular π-π stacking in the solid state. This is a crucial feature for achieving high luminescence efficiency in the solid form, as it mitigates concentration quenching. Researchers have leveraged this property to design and synthesize polymers with enhanced solid-state emission, a key requirement for efficient light-emitting devices.
Below is a table summarizing the types of functional polymers that can be synthesized using this compound and their potential applications.
| Polymer Type | Polymerization Method | Key Properties | Potential Applications |
| Conjugated Polymers | Suzuki Coupling, Stille Coupling | Aggregation-Induced Emission, High Solid-State Luminescence | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Chemical Sensors |
| Poly(arylene ether)s | Nucleophilic Aromatic Substitution | High Thermal Stability, Good Solubility | High-Performance Engineering Plastics, Membranes for Gas Separation |
Contribution to Supramolecular Assemblies
Beyond its role as a monomer in covalent polymers, this compound is a compelling building block for the construction of supramolecular assemblies. The directional nature of the carbon-bromine bond, coupled with the potential for halogen bonding and other non-covalent interactions, allows for the self-assembly of this molecule into well-defined, higher-order structures.
The bulky nature of the diphenylmethyl groups plays a significant role in directing the self-assembly process. These groups can create specific pockets and cavities within the supramolecular structure, which can be utilized for host-guest chemistry, molecular recognition, and the encapsulation of smaller molecules. The formation of these complex architectures is often driven by a combination of van der Waals forces, π-π stacking interactions between the phenyl rings, and halogen bonding involving the bromine atoms.
Researchers have explored the use of this compound in the formation of discrete molecular cages and extended crystalline networks. These supramolecular structures can exhibit interesting properties, such as porosity and selective guest uptake, making them promising candidates for applications in gas storage, separation, and catalysis.
The following table outlines the types of supramolecular assemblies formed from this compound and their potential uses.
| Supramolecular Assembly | Driving Forces for Assembly | Key Features | Potential Applications |
| Molecular Cages | Halogen Bonding, van der Waals forces | Defined Cavity Size, Host-Guest Capabilities | Molecular Recognition, Drug Delivery, Catalysis |
| Crystalline Networks | π-π Stacking, Halogen Bonding | Porosity, High Surface Area | Gas Storage and Separation, Heterogeneous Catalysis |
Q & A
Q. What synthetic strategies are effective for preparing 1,4-Bis(bromodiphenylmethyl)benzene, and how can reaction purity be optimized?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or halogenation of 1,4-diphenylbenzene derivatives. For brominated analogs, a two-step approach is recommended:
Diarylmethane Formation : React diphenylmethanol with 1,4-dibromobenzene under acidic conditions (e.g., H₂SO₄) to form the diarylmethane backbone.
Bromination : Use N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce bromine atoms at the diphenylmethyl positions.
Optimization Tips :
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns. The central benzene ring protons (δ 7.2–7.5 ppm) and diphenylmethyl groups (δ 5.0–5.5 ppm for CHBr) are diagnostic.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₂₆H₂₀Br₂ (exact mass ~498 Da) and isotopic patterns confirming two bromines.
- X-ray Crystallography : Resolve steric effects of bulky diphenylmethyl groups. Refinement in SHELXL is advised for handling disorder in crystal lattices .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity : Brominated aromatics may cause respiratory and dermal irritation. Use NIOSH-approved respirators (N95) and nitrile gloves.
- Spill Management : Collect solid spills with inert adsorbents (e.g., vermiculite) in sealed containers. Avoid generating dust.
- Storage : Store in amber glass vials at 4°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can DFT/M06-2X calculations predict the steric and electronic effects of diphenylmethyl groups in this compound?
Methodological Answer:
- Geometry Optimization : Use Gaussian 16 with the M06-2X/6-31G(d,p) basis set to model the molecule. Focus on dihedral angles between diphenylmethyl groups and the central benzene ring.
- Steric Maps : Generate Hirshfeld surfaces to visualize steric crowding, which may hinder π-π stacking in supramolecular assemblies.
- Electrostatic Potential (ESP) : Calculate ESP surfaces to identify electrophilic regions (Br atoms) for nucleophilic attack .
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions compared to simpler bromobenzenes?
Methodological Answer:
- Reactivity Comparison : The bulky diphenylmethyl groups reduce reactivity in Pd-catalyzed couplings due to steric hindrance. Use high-temperature conditions (80–100°C) and bulky ligands (e.g., SPhos) to enhance catalytic turnover.
- By-Product Analysis : Monitor debromination side reactions via HPLC. Optimize catalyst loading (1–5 mol% Pd) to balance yield and cost .
Q. How can time-resolved fluorescence spectroscopy elucidate photodegradation mechanisms of this compound?
Methodological Answer:
Q. How do crystallographic data contradictions arise in this compound derivatives, and how can SHELXL resolve them?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
